molecular formula C6H11NO2 B3156676 5-Amino-2-hydroxy-4-hexen-3-one CAS No. 83326-43-6

5-Amino-2-hydroxy-4-hexen-3-one

Cat. No. B3156676
CAS RN: 83326-43-6
M. Wt: 129.16 g/mol
InChI Key: LCUXDJQNMWSPPE-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Amino-2-hydroxy-4-hexen-3-one” is a chemical compound that contains a total of 19 bonds: 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 ketone (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of “this compound” includes 1 ketone (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, similar compounds like aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Safety and Hazards

The safety data sheet for a similar compound, 4-hexen-3-one, indicates that it may cause respiratory irritation, serious eye irritation, skin irritation, and is harmful if swallowed. It is also a flammable liquid and vapor .

properties

IUPAC Name

(Z)-5-amino-2-hydroxyhex-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(7)3-6(9)5(2)8/h3,5,8H,7H2,1-2H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUXDJQNMWSPPE-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C(/C)\N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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